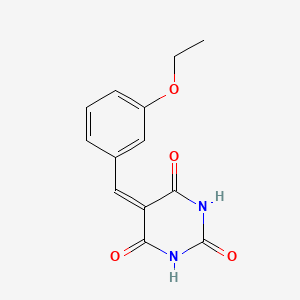![molecular formula C18H16Cl2N2O3 B3936082 (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3936082.png)
(3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
Overview
Description
(3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as NPC 15437, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC 15437 belongs to the class of diarylmethanone compounds and has been studied for its various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Mechanism of Action
The exact mechanism of action of (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 is not fully understood. However, it has been suggested that (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 may exert its pharmacological effects through modulation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. Additionally, (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 has been reported to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 is its relatively low toxicity, making it a safer alternative to other anti-inflammatory and anti-cancer drugs. Additionally, (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, the limitations of (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 include its relatively low potency compared to other anti-inflammatory and anti-cancer drugs, which may limit its therapeutic efficacy.
Future Directions
Future research on (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 could focus on its potential use in combination therapy with other anti-inflammatory and anti-cancer drugs. Additionally, further studies could investigate the molecular mechanisms underlying its pharmacological effects and identify potential targets for drug development. Finally, the development of more potent derivatives of (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 could enhance its therapeutic efficacy and broaden its potential applications.
Scientific Research Applications
(3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, (3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone 15437 has been reported to exhibit anti-cancer effects in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
(3,4-dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c19-15-6-4-12(10-16(15)20)18(23)14-11-13(22(24)25)5-7-17(14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQDOSDDNZWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935999.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B3936015.png)
![1-ethoxy-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936020.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)benzenesulfonamide](/img/structure/B3936038.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3936041.png)
![1-{2-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}ethanone](/img/structure/B3936047.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936062.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936063.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3936069.png)
![4-allyl-1-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B3936070.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936076.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3936089.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3936106.png)